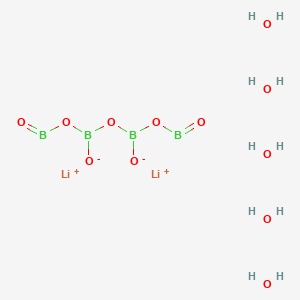
SYBR GREEN II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SYBR Green II is a highly sensitive fluorescent dye used primarily for the detection of ribonucleic acid (RNA) in electrophoretic gels. It is known for its bright fluorescence when bound to RNA and its low background fluorescence in gels, making it ideal for use with agarose or polyacrylamide gels using laser scanners or standard ultraviolet transilluminators .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SYBR Green II involves the preparation of cyanine dyes, which are known for their ability to bind nucleic acids. The synthetic route typically includes the following steps:
Preparation of the chromophore: The chromophore is synthesized by reacting a heterocyclic compound with a quaternary ammonium salt.
Formation of the dye: The chromophore is then reacted with a nucleophilic reagent to form the final dye structure.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The process includes:
Bulk synthesis of the chromophore: Using large reactors to ensure consistent quality and yield.
Purification: The dye is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: SYBR Green II primarily undergoes binding reactions with nucleic acids. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions:
Major Products Formed:
科学研究应用
SYBR Green II has a wide range of applications in scientific research, including:
Chemistry: Used in the detection and quantification of RNA in various chemical analyses.
Biology: Widely used in molecular biology for RNA detection in electrophoretic gels, Northern blot analysis, and other nucleic acid-based assays.
Medicine: Employed in diagnostic assays to detect RNA viruses and other RNA-based pathogens.
Industry: Utilized in quality control processes for the detection of RNA contamination in pharmaceutical and biotechnology products .
作用机制
SYBR Green II exerts its effects by binding to the minor groove of double-stranded RNA. When the dye binds to RNA, the intensity of the fluorescence increases significantly. This fluorescence enhancement is due to the rigidification of the dye molecule upon binding, which reduces non-radiative decay pathways and increases the quantum yield of fluorescence .
Molecular Targets and Pathways:
Molecular Targets: The primary molecular target of this compound is the double-stranded regions of RNA.
Pathways Involved: The binding of this compound to RNA does not involve any specific biochemical pathways but rather a physical interaction that enhances fluorescence.
相似化合物的比较
SYBR Green II is part of a family of cyanine dyes used for nucleic acid detection. Similar compounds include:
SYBR Green I: Used for DNA detection with similar fluorescence properties but optimized for double-stranded DNA.
SYBR Gold: Offers higher sensitivity and is used for both DNA and RNA detection.
Thiazole Orange: Another cyanine dye used for nucleic acid staining with different spectral properties.
Oxazole Yellow: Similar to Thiazole Orange but with a different chromophore structure .
Uniqueness of this compound:
Higher Quantum Yield: this compound exhibits a higher quantum yield when bound to RNA compared to other dyes like ethidium bromide.
Specificity for RNA: While not entirely selective, this compound shows a preference for RNA over double-stranded DNA, making it particularly useful for RNA detection
属性
CAS 编号 |
172827-25-7 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-5-((1R,3R,6S)-2,3-Dimethyltricyclo[2.2.1.02,6]heptan-3-yl)-2-methylpent-2-enal](/img/structure/B1170308.png)

